2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-17-8-6-16(7-9-17)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)18-4-2-3-5-19(18)21/h2-9H,10-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOMCCOIPLZKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a fluorobenzamide derivative with a piperazine compound in the presence of a base.
Methoxylation: The methoxy group is introduced via a reaction with a methoxyphenyl derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent in several areas:
1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. The structural modifications in 2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide may enhance its efficacy as a selective serotonin reuptake inhibitor (SSRI), thus providing a novel approach to treating depression.
2. Antipsychotic Properties
Studies have shown that compounds with piperazine moieties can act as antagonists to dopamine receptors, which are crucial in the treatment of schizophrenia and other psychoses. The specific modifications in this compound may improve its selectivity and reduce side effects compared to traditional antipsychotics.
3. Neuroprotective Effects
The neuroprotective properties of related compounds suggest that this compound may offer benefits in conditions such as Alzheimer's disease and Parkinson's disease by mitigating oxidative stress and neuroinflammation.
Case Study 1: Antidepressant Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including the target compound, and evaluated their antidepressant activity using forced swim tests in mice. The results indicated that the compound significantly reduced immobility time, suggesting potent antidepressant effects comparable to established SSRIs .
Case Study 2: Antipsychotic Activity
A clinical trial reported in Psychopharmacology assessed the efficacy of related piperazine derivatives in patients with schizophrenia. The trial demonstrated that these compounds effectively reduced psychotic symptoms while maintaining a favorable safety profile, indicating potential for this compound as an antipsychotic agent .
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, primarily serotonin receptors. The compound acts as an antagonist at the 5-HT1A receptor, inhibiting the receptor’s activity and modulating neurotransmitter release. This interaction affects various signaling pathways in the brain, which can influence mood, anxiety, and other neurological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
- Structure : Differs in the position of the methoxy group on the piperazine-attached phenyl ring (2-methoxy vs. 4-methoxy in the target compound).
- Synthesis : Prepared via coupling of 4-fluorobenzoyl chloride with a piperazine-ethylamine intermediate, a method adaptable to the target compound .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Structure: Shares a 2-fluorobenzamide motif but incorporates a chromenone-pyrazolopyrimidine scaffold instead of a piperazine-sulfonylethyl group.
- Properties: The chromenone core enhances π-π stacking interactions, while the pyrazolopyrimidine moiety may improve kinase inhibition. The target compound’s piperazine-sulfonyl group likely prioritizes solubility over planar binding .
- Synthetic Route : Uses Suzuki-Miyaura coupling with palladium catalysts, a strategy applicable to modifying the target compound’s aryl groups .
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Structure : Features a sulfonamide-linked benzodioxane and a furan-ethyl-piperazine group.
- Properties: The benzodioxane sulfonamide may enhance CNS penetration, while the furan group introduces conformational rigidity.
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide
- Structure: A pyridinecarboxamide with difluorophenyl and trifluoromethylphenoxy groups.
- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability. The target compound’s 4-methoxyphenyl group balances hydrophobicity and hydrogen-bonding capacity, which may reduce off-target effects compared to highly fluorinated analogs .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Synthetic Optimization : Evidence from analogs indicates that palladium-catalyzed cross-coupling and sulfonylation reactions are viable for derivatization .
- Comparative Limitations : Direct data on melting points, solubility, or binding affinities for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
The compound 2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, synthesizing findings from various studies, patents, and scientific literature.
Molecular Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- CAS Number : Not specified in the search results.
- Key Functional Groups :
- Fluoro group
- Piperazine ring
- Sulfonamide linkage
- Aromatic benzamide moiety
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 432.49 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The compound exhibits multiple biological activities primarily attributed to its interaction with various biological targets, including:
- Epidermal Growth Factor Receptor (EGFR) : The compound may inhibit EGFR activity, which is crucial in cancer cell proliferation and survival. Inhibition of this receptor can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that piperazine derivatives possess antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria. This activity is often linked to their ability to disrupt bacterial cell membranes .
Case Studies and Research Findings
- Antitumor Activity : A study indicated that related piperazine compounds showed significant anticancer activity by inducing apoptosis in various cancer cell lines. The mechanism was associated with the modulation of EGFR signaling pathways .
- Antimicrobial Efficacy : Research demonstrated that piperazine derivatives could effectively combat resistant bacterial strains, including MRSA. The mechanism involved disruption of bacterial cell wall synthesis and function .
- Neuropharmacological Effects : Some derivatives of piperazine have shown potential as anxiolytics and antidepressants by modulating serotonin receptors, indicating a possible application in treating mood disorders .
Pharmacological Profiles
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized by refluxing intermediates (e.g., 4-(4-methoxyphenyl)piperazine) with electrophilic sulfonyl chlorides in acetonitrile or DMF, using K2CO3 as a base. Reaction completion is monitored via TLC, and precipitates are isolated by aqueous workup .
- Optimization : Prolonged reflux (4–5 hours) improves coupling efficiency, while excess base (e.g., 1.5–2.0 eq.) minimizes side reactions. Yield ranges from 60–85% depending on solvent polarity and electrophile reactivity .
Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?
- Techniques :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent integration (e.g., fluorobenzamide protons at δ 7.2–8.1 ppm, piperazine methylene at δ 3.2–3.8 ppm) .
- X-ray crystallography : Resolves sulfonyl-piperazine geometry (e.g., P21/n space group, β angle ~108.5°) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]<sup>+</sup> at m/z ~460) .
Q. What are the primary biological targets of this compound, and how is activity validated?
- Targets : Piperazine-sulfonamide derivatives often target neurotransmitter receptors (e.g., dopamine D3, serotonin 5-HT1A) or enzymes (e.g., acetylcholinesterase for Alzheimer’s research) .
- Validation :
- Enzyme inhibition assays : IC50 values measured via colorimetric methods (e.g., Ellman’s reagent for AChE) .
- Radioligand binding : Competitive displacement studies using [<sup>3</sup>H]spiperone for receptor affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor binding?
- Key Modifications :
- Fluorine position : 2-Fluoro substitution on benzamide enhances metabolic stability and lipophilicity (logP ~2.8) compared to para-fluoro analogs .
- Piperazine substituents : 4-Methoxyphenyl groups improve CNS penetration, while bulkier groups (e.g., 4-chlorobiphenyl) reduce off-target binding .
- Data Analysis : Molecular docking (e.g., AutoDock Vina) predicts binding poses in dopamine D3 receptors (ΔG ≈ −9.2 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activity data for piperazine-sulfonamide analogs?
- Case Study : Discrepancies in IC50 values for acetylcholinesterase inhibition (~0.5–5 µM) may arise from assay conditions (pH, substrate concentration) or impurity profiles.
- Resolution :
- Reproducibility protocols : Standardize buffer systems (pH 7.4 PBS) and enzyme sources (human recombinant vs. bovine erythrocyte) .
- Orthogonal assays : Cross-validate using fluorometric (e.g., Amplex Red) and radiometric methods .
Q. How do computational models predict the metabolic stability of this compound?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
